molecular formula C8H12O2 B2862992 6-Oxaspiro[2.5]octane-1-carbaldehyde CAS No. 1545049-02-2

6-Oxaspiro[2.5]octane-1-carbaldehyde

Cat. No. B2862992
CAS RN: 1545049-02-2
M. Wt: 140.182
InChI Key: VJZKNWVOWWVSRR-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octane-1-carbaldehyde is a chemical compound with the CAS Number: 1545049-02-2 . It has a molecular weight of 140.18 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-oxaspiro[2.5]octane-1-carbaldehyde . The InChI code for this compound is 1S/C8H12O2/c9-6-7-5-8(7)1-3-10-4-2-8/h6-7H,1-5H2 .


Physical And Chemical Properties Analysis

6-Oxaspiro[2.5]octane-1-carbaldehyde is a liquid at room temperature . It has a molecular weight of 140.18 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources.

Scientific Research Applications

Medicinal Chemistry

6-Oxaspiro[2.5]octane-1-carbaldehyde: is a compound of interest in the field of medicinal chemistry due to its oxetane ring, a motif that provides both stability and reactivity. This balance makes it an attractive scaffold for drug development, particularly in the synthesis of spirocyclic compounds which are prevalent in many biologically active molecules .

Organic Synthesis

In organic synthesis, 6-Oxaspiro[2.5]octane-1-carbaldehyde serves as a versatile intermediate. Its reactivity allows for the formation of various functionalized derivatives through ring-opening reactions. These derivatives can be further utilized to construct complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

Industrial Applications

The industrial applications of 6-Oxaspiro[2.5]octane-1-carbaldehyde include its use as a chemical intermediate in the synthesis of fragrances and flavoring agents. Its unique structural properties can impart distinctive aromatic characteristics to consumer products .

Material Science

In material science, the compound’s oxetane ring can be exploited to create polymers with enhanced mechanical properties. The incorporation of the spirocyclic structure into polymer backbones may lead to materials with improved thermal stability and rigidity .

Environmental Applications

Research into the environmental applications of 6-Oxaspiro[2.5]octane-1-carbaldehyde is still emerging. However, its potential lies in the development of environmentally friendly solvents and coatings that could reduce the ecological impact of industrial processes .

Biochemistry

In biochemistry, 6-Oxaspiro[2.5]octane-1-carbaldehyde could be used to study enzyme-substrate interactions, particularly with enzymes that catalyze reactions involving cyclic ethers. Understanding these interactions can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Physics

While not directly used in physics, the physical properties of 6-Oxaspiro[2.5]octane-1-carbaldehyde , such as boiling point, melting point, and density, can be important in the study of phase transitions and the thermodynamics of organic compounds .

Analytical Chemistry

In analytical chemistry, 6-Oxaspiro[2.5]octane-1-carbaldehyde can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical signature allows for the calibration of instruments and helps in the identification of similar compounds in complex mixtures .

properties

IUPAC Name

6-oxaspiro[2.5]octane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-6-7-5-8(7)1-3-10-4-2-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZKNWVOWWVSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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